[2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate
Description
[2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate is a complex organic compound that features a xanthene core substituted with a 2-(2,4-dichlorophenyl)-2-oxoethyl group
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O4/c23-13-9-10-14(17(24)11-13)18(25)12-27-22(26)21-15-5-1-3-7-19(15)28-20-8-4-2-6-16(20)21/h1-11,21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODMCHFTISEGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate typically involves the condensation of 9H-xanthene-9-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the xanthene core, which is known for its fluorescent properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of [2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The 2,4-dichlorophenyl group can interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl isothiocyanate
- 2,4-Dichlorophenyl isocyanate
- Dichloroaniline derivatives
Uniqueness
What sets [2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate apart from similar compounds is its unique combination of a xanthene core and a 2-(2,4-dichlorophenyl)-2-oxoethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
